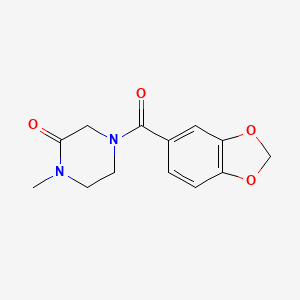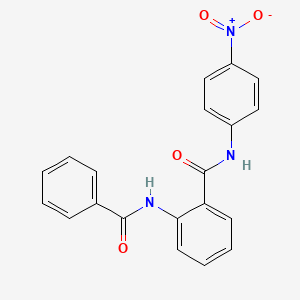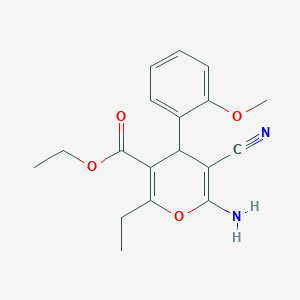
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential as a treatment for addiction and other neurological disorders.
Mechanism of Action
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is a potent inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to increase the expression of certain genes that are involved in learning and memory processes. By inhibiting HDAC, N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide may enhance the brain’s ability to form new neural connections and rewire itself in response to environmental stimuli.
Biochemical and Physiological Effects:
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to reduce the activity of certain brain regions that are involved in drug craving and relapse. These effects may help to reduce drug-seeking behavior and improve overall cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is that it is a highly specific inhibitor of HDAC, meaning that it does not affect other enzymes or proteins in the brain. This makes it a useful tool for studying the role of HDAC in addiction and other neurological disorders. However, one limitation of N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is that it has poor bioavailability and must be administered in high doses to achieve therapeutic effects.
Future Directions
There are several potential future directions for research on N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors that have better bioavailability and fewer side effects. Another area of interest is the investigation of N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide as a treatment for other neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, there is also interest in exploring the use of N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide as a tool for studying the epigenetic mechanisms that underlie addiction and other psychiatric disorders.
Conclusion:
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is a synthetic compound that has shown promise as a treatment for addiction and other neurological disorders. Its mechanism of action as an HDAC inhibitor has been extensively studied, and it has been shown to have beneficial effects on neurotransmitter levels, brain activity, and cognitive function. While there are limitations to its use, such as poor bioavailability, there are also several potential future directions for research on N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide that may lead to the development of more effective treatments for addiction and other neurological disorders.
Synthesis Methods
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is synthesized from cyclohexanone, isopropylamine, and piperidine. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and the resulting product is purified by recrystallization.
Scientific Research Applications
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide has been studied extensively for its potential as a treatment for addiction, particularly addiction to cocaine and other stimulants. It has also been investigated as a potential treatment for other neurological disorders, such as Tourette’s syndrome and obsessive-compulsive disorder.
properties
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-12(2)17-10-8-14(9-11-17)16-15(18)13-6-4-3-5-7-13/h12-14H,3-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUJRQLRFCGUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(propan-2-yl)piperidin-4-yl]cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B5185396.png)


![ethyl [5-(2-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5185409.png)
![2-{[3-(isopropoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B5185413.png)

![2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide](/img/structure/B5185419.png)
![methyl 4-[5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5185432.png)

![2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5185454.png)

![N-(3,4-dimethoxyphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5185465.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185469.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B5185478.png)